molecular formula C15H20N2O3 B5714400 3-cyclohexyl-N-(3-nitrophenyl)propanamide

3-cyclohexyl-N-(3-nitrophenyl)propanamide

Numéro de catalogue B5714400
Poids moléculaire: 276.33 g/mol
Clé InChI: UOWSAHQQCZSBGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclohexyl-N-(3-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

Mécanisme D'action

3-cyclohexyl-N-(3-nitrophenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to decreased ribosomal RNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. 3-cyclohexyl-N-(3-nitrophenyl)propanamide has also been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer.

Avantages Et Limitations Des Expériences En Laboratoire

3-cyclohexyl-N-(3-nitrophenyl)propanamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 3-cyclohexyl-N-(3-nitrophenyl)propanamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Orientations Futures

There are several future directions for 3-cyclohexyl-N-(3-nitrophenyl)propanamide research. One direction is to investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide as a cancer therapy in clinical trials. Another direction is to investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the off-target effects of 3-cyclohexyl-N-(3-nitrophenyl)propanamide and to develop strategies to minimize these effects. Finally, future research could investigate the potential of 3-cyclohexyl-N-(3-nitrophenyl)propanamide in other diseases, such as neurodegenerative diseases or viral infections.

Méthodes De Synthèse

The synthesis of 3-cyclohexyl-N-(3-nitrophenyl)propanamide involves several steps, including the reaction of cyclohexylmagnesium bromide with 3-nitrobenzaldehyde to form the corresponding alcohol, followed by protection of the alcohol with tert-butyldimethylsilyl chloride. The resulting protected alcohol is then reacted with 2-bromo-N-(3-chloropropyl)propanamide to form the final product, 3-cyclohexyl-N-(3-nitrophenyl)propanamide.

Applications De Recherche Scientifique

3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer. 3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to inhibit ribosomal DNA transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name

3-cyclohexyl-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWSAHQQCZSBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(3-nitrophenyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.